Antiviral Potency: Loliolide's Sub-Micromolar Activity Against HCV Entry Compared to General Cytotoxicity
Loliolide demonstrates potent and selective inhibition of Hepatitis C Virus (HCV) entry into host cells, with an EC50 of 2.48 µM against HCV infectivity in Huh7.5 cells [1]. This antiviral activity is observed at a concentration that is significantly lower than concentrations required for general cytotoxic effects. While specific comparative data against epi-loliolide for HCV are not available in this assay, the diastereomer epi-loliolide shows a distinct activity profile, being more potent in reducing HepG2 cell viability (IC50 = 70.90 ppm) than loliolide [2]. This divergence in potency across different assays (antiviral vs. anticancer) highlights the specific and non-interchangeable nature of loliolide's bioactivity.
| Evidence Dimension | Antiviral potency (HCV infectivity) |
|---|---|
| Target Compound Data | EC50 = 2.48 µM |
| Comparator Or Baseline | General cytotoxicity against Huh7.5 cells (not reached at this concentration) |
| Quantified Difference | Selective antiviral activity at 2.48 µM; comparator shows distinct anticancer profile (IC50 = 70.90 ppm for epi-loliolide in HepG2 cells) |
| Conditions | Huh7.5 cells infected with HCV; cell viability assay |
Why This Matters
This quantifiable antiviral selectivity at low micromolar concentrations distinguishes loliolide from analogs that may have different therapeutic windows or primary activity profiles, guiding its specific selection for virology research.
- [1] Chung, C.-Y., et al. (2016). Activity-based and fraction-guided analysis of Phyllanthus urinaria identifies loliolide as a potent inhibitor of hepatitis C virus entry. Antiviral Research, 130, 58-68. DOI: 10.1016/j.antiviral.2016.03.012. View Source
- [2] Gangadhar, K. N., et al. (2020). Anti-Hepatocellular Carcinoma (HepG2) Activities of Monoterpene Hydroxy Lactones Isolated from the Marine Microalga Tisochrysis Lutea. Marine Drugs, 18(11), 567. DOI: 10.3390/md18110567. View Source
